2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
2-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound featuring a 1H-indole core substituted with a 5-methyl-1,3,4-oxadiazole moiety at the 2-position. The indole nitrogen is linked via an acetamide bridge to a 4-(trifluoromethyl)phenyl group. This structure combines three pharmacologically significant motifs:
- Indole: Known for interactions with biological targets such as serotonin receptors and kinases .
- 1,3,4-Oxadiazole: Imparts metabolic stability and enhances binding affinity through hydrogen bonding .
- Trifluoromethylphenyl group: Improves lipophilicity and bioavailability via electron-withdrawing effects .
The compound’s molecular formula is inferred as C₂₀H₁₆F₃N₄O₂ (based on structural analogs in ), with an average mass of ~442.44 g/mol. Its synthesis likely involves cyclization of a hydrazide intermediate with acetic anhydride or carbon disulfide, a common strategy for 1,3,4-oxadiazole formation .
Properties
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)17-10-13-4-2-3-5-16(13)27(17)11-18(28)24-15-8-6-14(7-9-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMUOPQEHUKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety are known to exhibit a broad range of biological activities.
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact with multiple receptors, which can lead to a variety of biological effects.
Biological Activity
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, alongside relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H15F3N4O2 |
| CAS Number | 18569282 |
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study synthesized various indole-based oxadiazoles and tested their efficacy against bacterial strains. Notably, compounds with chlorine and methyl substituents demonstrated enhanced antimicrobial activities .
Case Study
In a comparative analysis of several oxadiazole derivatives:
- Compound 5d showed promising antibacterial and antifungal activities.
- The radical scavenging ability was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay, revealing that certain derivatives effectively reduced ferric ions .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. The compound was tested against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colorectal cancer), and A549 (lung cancer) using the MTT assay.
Findings
A study reported that the compound induced apoptosis in cancer cells by increasing p53 expression levels and activating caspase pathways . Molecular docking studies suggested strong interactions between the compound and critical enzymes involved in cancer proliferation.
Antioxidant Activity
The antioxidant properties of this compound were evaluated through various assays. The FRAP assay indicated that certain derivatives exhibited significant antioxidant capabilities, likely due to their ability to scavenge free radicals and reduce oxidative stress .
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound better, it is essential to compare it with other similar compounds:
| Compound Type | Biological Activity |
|---|---|
| Indole Derivatives | Known for anticancer and anti-inflammatory properties. |
| Oxadiazole Derivatives | Exhibited antimicrobial and anticancer activities. |
| Hybrid Compounds | Showed enhanced potency against specific cancer targets. |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole derivatives have been shown to exhibit significant antiproliferative activity against various cancer cell lines:
- Mechanism of Action : The mechanism involves the inhibition of key enzymes and pathways associated with cancer cell growth. For instance, compounds related to this structure have been reported to inhibit thymidine phosphorylase, leading to reduced proliferation in breast cancer and melanoma cell lines .
-
Case Studies :
- A study demonstrated that derivatives of oxadiazoles exhibited up to 90% inhibition in T-47D breast cancer cells .
- Another investigation reported that certain derivatives showed sub-micromolar IC50 values against multiple cancer types at the National Cancer Institute (NCI), indicating high potency .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that derivatives containing the oxadiazole moiety can act against various microbial strains:
- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
- Case Studies :
Immunomodulatory Effects
Recent literature suggests that derivatives of this compound may possess immunomodulatory properties:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions at the Oxadiazole Ring
The 1,3,4-oxadiazole ring is susceptible to nucleophilic substitution, particularly at the C-2 position, due to electron-withdrawing effects from nitrogen atoms. Key reactions include:
Reaction with Amines
Under basic conditions, the oxadiazole undergoes substitution with primary/secondary amines to form 2-amino derivatives. For example:
text2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide + R-NH₂ → 2-(R-amino)-5-methyl-1,3,4-oxadiazole derivative
Conditions : DMF, 80°C, 12 h. Yield : ~70–85% .
Reaction with Alkoxides
Methoxy or ethoxy groups can replace the oxadiazole’s C-2 substituent in alcoholic KOH:
text+ R-O⁻ → 2-alkoxy-5-methyl-1,3,4-oxadiazole derivative
Conditions : Ethanol, reflux, 6 h. Yield : ~60–75% .
Electrophilic Substitution on the Indole Core
The indole moiety undergoes electrophilic substitution, primarily at the C-3 and C-5 positions. The trifluoromethyl group on the phenyl ring enhances electron deficiency, directing substitution regioselectively.
Nitration
Nitration with HNO₃/H₂SO₄ introduces a nitro group at C-5 of the indole:
text→ 5-nitro-indole derivative
Conditions : 0–5°C, 2 h. Yield : ~55% .
Sulfonation
Sulfonation with chlorosulfonic acid produces sulfonic acid derivatives at C-3:
text→ 3-sulfo-indole derivative
Conditions : RT, 4 h. Yield : ~50% .
Hydrolysis of the Acetamide Group
The acetamide linkage undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
text+ H₃O⁺ → 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetic acid + 4-(trifluoromethyl)aniline
Conditions : 6M HCl, reflux, 8 h. Yield : ~90%.
Basic Hydrolysis
text+ OH⁻ → Sodium salt of acetic acid derivative + 4-(trifluoromethyl)aniline
Conditions : 2M NaOH, 70°C, 6 h. Yield : ~85%.
Oxidative Ring-Opening of the Oxadiazole
Strong oxidants like H₂O₂ or KMnO₄ cleave the oxadiazole ring, forming carbonyl derivatives:
text→ Indole-acetic acid hydrazide + CO₂
Conditions : 30% H₂O₂, AcOH, 60°C, 4 h. Yield : ~65% .
Cross-Coupling Reactions
The indole’s C-2 position participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
text+ Ar-B(OH)₂ → 2-aryl-indole derivative
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 12 h. Yield : ~75% .
Comparative Analysis of Reaction Conditions and Outcomes
Mechanistic Insights
-
Oxadiazole Reactivity : The electron-deficient nature of the 1,3,4-oxadiazole ring facilitates nucleophilic attack at C-2, stabilized by resonance with adjacent nitrogen atoms .
-
Indole Directing Effects : The trifluoromethyl group enhances electrophilic substitution at C-5 via inductive effects, while steric hindrance limits reactivity at C-7 .
-
Hydrolysis Selectivity : Acidic conditions favor cleavage of the acetamide’s C–N bond, while basic conditions promote amide saponification.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Linker Modifications : Replacing the acetamide with a sulfanyl group (as in ) decreases molecular weight but may reduce metabolic stability due to sulfur oxidation susceptibility .
Core Structure : Piperazine-containing analogs () lack the indole-oxadiazole scaffold, shifting activity toward CNS targets (e.g., anticonvulsant effects) rather than kinase or enzyme inhibition .
Table 2: Inferred Pharmacological Profiles
Key Findings :
Enzyme Inhibition : The target compound’s 1,3,4-oxadiazole group may confer kinase or α-glucosidase inhibitory activity, as seen in analogs with IC₅₀ values <10 µM .
Anticancer Potential: Indole-oxadiazole hybrids (e.g., ) show moderate cytotoxicity (GI₅₀: 15–30 µM), suggesting the target compound may share this profile .
Antimalarial Activity : Fluorinated indole derivatives () exhibit potent pLDH inhibition (IC₅₀: 2.1 µM), implying the trifluoromethyl group in the target compound could enhance antimalarial efficacy .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
- Solubility : Polar acetamide linkers improve aqueous solubility compared to sulfanyl or piperazine derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves constructing the oxadiazole and indole moieties separately, followed by coupling. For example:
- Step 1 : Synthesize the 5-methyl-1,3,4-oxadiazole ring via cyclization of acylhydrazides with activating agents (e.g., POCl₃) under reflux .
- Step 2 : Functionalize the indole core at the 1-position using alkylation or nucleophilic substitution.
- Step 3 : Couple the oxadiazole-indole intermediate with 4-(trifluoromethyl)phenylacetamide via amide bond formation, using carbodiimide coupling agents (e.g., EDCI) in anhydrous DMF .
- Purity Optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final products via recrystallization (ethanol/water) .
Q. Which analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., oxadiazole C-2 and indole N-1 connectivity) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of trifluoromethylphenyl group) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., oxadiazole cyclization) .
- Reaction Path Screening : Employ software like Gaussian or ORCA to simulate solvent effects (e.g., DMF vs. THF) on reaction yields .
- Machine Learning : Train models on existing reaction data (temperature, catalysts, yields) to predict optimal conditions for novel derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Control variables such as cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), and incubation time .
- Metabolite Profiling : Use LC-MS to verify compound stability in assay media and rule out degradation products .
- SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. chlorophenyl) using in silico docking (AutoDock) and experimental IC₅₀ values .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Key Modifications :
- Oxadiazole Ring : Replace 5-methyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Indole Core : Introduce substituents at C-3 to modulate π-π stacking with target proteins .
- Acetamide Linker : Optimize spacer length (e.g., ethylene vs. propylene) to balance solubility and binding affinity .
Contradiction Analysis & Experimental Design
Q. How to address inconsistent cytotoxicity results in different cancer models?
- Hypothesis Testing :
- Variable 1 : Differences in membrane permeability (logP = 3.2) across cell types. Validate via parallel artificial membrane permeability assay (PAMPA) .
- Variable 2 : Off-target effects on kinases. Perform kinome-wide profiling (e.g., KinomeScan) .
Q. What mechanistic studies clarify the compound’s mode of action?
- Target Identification : Use affinity chromatography with biotinylated probes to pull down binding proteins, followed by LC-MS/MS identification .
- Pathway Analysis : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators) .
- In Vivo Validation : Test in xenograft models with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
